1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one
Description
This compound features a propan-1-one core substituted with a 2-methoxynaphthalen-1-yl group and a 3-(4-methoxybenzenesulfonyl)azetidin-1-yl moiety. Such structural attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5S/c1-29-18-8-10-19(11-9-18)31(27,28)20-15-25(16-20)24(26)14-12-22-21-6-4-3-5-17(21)7-13-23(22)30-2/h3-11,13,20H,12,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNOOAPJBLIMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps, including the formation of the azetidine ring and the introduction of the methoxybenzenesulfonyl and naphthalene groups. Common synthetic routes may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxybenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
Attachment of the Naphthalene Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of azetidinones, including this compound, exhibit significant antimicrobial activities. Studies have shown efficacy against various bacterial strains such as:
- Escherichia coli
- Staphylococcus aureus
Additionally, it has demonstrated activity against fungal pathogens like:
- Candida albicans
- Aspergillus niger
The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it may inhibit certain enzymes related to inflammatory pathways and cancer progression. For example, it has been noted for its ability to modulate cyclooxygenase (COX) activity, which is pivotal in inflammation.
Anticancer Properties
Recent studies have explored the anticancer properties of compounds related to this structure. Evidence suggests that such compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Activation of caspases.
- Modulation of signaling pathways involved in cell survival.
Study on Antimicrobial Efficacy
A comparative study evaluated several azetidinone derivatives against standard bacterial strains. Results indicated that compounds with a methoxybenzenesulfonyl group exhibited enhanced activity compared to their counterparts without this substituent.
Enzyme Inhibition Assay
In vitro assays demonstrated that the compound effectively inhibited α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels.
Cancer Cell Line Studies
Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability and promote apoptotic pathways in breast and colon cancer models.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Propan-1-one Derivatives
Below is a comparative analysis with key analogues from the literature:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-methoxynaphthalen-1-yl group increases lipophilicity compared to naphthalen-2-yl derivatives (e.g., 1d in ) due to methoxy positioning, which may alter π-stacking efficiency . The 4-methoxybenzenesulfonylazetidine moiety introduces polarity via the sulfonyl group, contrasting with non-sulfonylated analogues like ME-1 () or diazenyl-containing 3FP ().
Spectral Signatures :
- The ¹H-NMR of naphthalenyl-containing compounds (e.g., δ 7.83–7.15 in 1d) aligns with the target’s expected aromatic shifts, but the azetidine’s methylene protons (δ ~3.5–4.0) and sulfonyl group’s electron-withdrawing effects would distinguish its spectrum .
Functional Group Analysis
- Azetidine vs. Pyrazoline/Triazole Rings :
The azetidine’s smaller ring size (4-membered vs. 5-membered pyrazoline/triazole) increases ring strain but improves metabolic stability compared to ME-1 () or triazole-containing compounds () . - Sulfonyl vs. Hydrazinyloxy Groups : Sulfonyl groups enhance solubility in polar solvents and hydrogen-bond acceptor capacity, unlike hydrazinyloxy groups in ME-1, which may confer redox activity .
Biological Activity
1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, a methoxybenzenesulfonyl group, and a naphthalene moiety. Its molecular formula is , and it possesses several functional groups that may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, similar compounds have shown inhibitory effects on aldose reductase, which is involved in diabetic complications .
- Receptor Binding : It may bind to various receptors, influencing signaling pathways associated with inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, azetidine derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins.
Antidiabetic Effects
Research has highlighted the potential of sulfonamide derivatives in enhancing insulin release from pancreatic beta cells. The methoxybenzenesulfonyl group may play a crucial role in this activity by improving the bioavailability and efficacy of the compound in stimulating insulin secretion .
Case Studies
A notable case study investigated the effects of related azetidine compounds on human cancer cell lines. The study found that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results suggested that structural modifications, such as the introduction of methoxy groups, could enhance biological activity .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
